

# physical and chemical properties of (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

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## Compound of Interest

**Compound Name:** (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

**Cat. No.:** B572283

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## An In-depth Technical Guide on (6-(Methylcarbamoyl)pyridin-3-yl)boronic acid

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physical and chemical properties of **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid**, a key building block in medicinal chemistry and drug discovery. This document collates available data on its characteristics, stability, and synthesis, offering valuable insights for its application in research and development.

## Core Physical and Chemical Properties

**(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid**, with the CAS number 1217340-94-7, is a white to off-white solid.<sup>[1]</sup> It possesses a molecular formula of C<sub>7</sub>H<sub>9</sub>BN<sub>2</sub>O<sub>3</sub> and a molecular weight of 179.97 g/mol.<sup>[2]</sup> The structural and key physical properties are summarized in the table below. While experimentally determined values for some properties like melting point and specific solubility are not readily available in the public domain, predicted values offer useful estimations for experimental design.

Property	Value	Source(s)
CAS Number	1217340-94-7	<a href="#">[2]</a>
Molecular Formula	C7H9BN2O3	<a href="#">[2]</a>
Molecular Weight	179.97 g/mol	<a href="#">[2]</a>
Appearance	White to off-white solid	<a href="#">[1]</a>
Purity	Typically available at $\geq 96\%$	<a href="#">[2]</a>
Predicted Density	$1.30 \pm 0.1 \text{ g/cm}^3$	<a href="#">[3]</a>
Predicted pKa	$6.62 \pm 0.18$	<a href="#">[3]</a>
Storage Conditions	Store at 2-8°C under an inert atmosphere (e.g., Nitrogen or Argon)	<a href="#">[4]</a>

## Solubility and Stability Profile

The solubility of pyridine boronic acids is largely dictated by the polarity of the solvent. While specific quantitative solubility data for **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** is not extensively published, general principles for analogous compounds suggest good solubility in polar protic solvents like water and methanol, and moderate to good solubility in polar aprotic solvents such as DMSO and DMF.[\[5\]](#) Conversely, it is expected to have low solubility in nonpolar solvents like hexanes and toluene.[\[5\]](#)

Pyridine boronic acids are known to be sensitive to several environmental factors that can lead to degradation. Key considerations for handling and storage include:

- Moisture: Can lead to the formation of boroxines (cyclic anhydrides).[\[2\]](#)
- Oxygen: Prone to oxidation, which can result in protodeboronation (cleavage of the carbon-boron bond).[\[2\]](#)
- Heat: Can accelerate degradation pathways.[\[2\]](#)
- Light: Photodecomposition can be a concern for some organic molecules.[\[2\]](#)

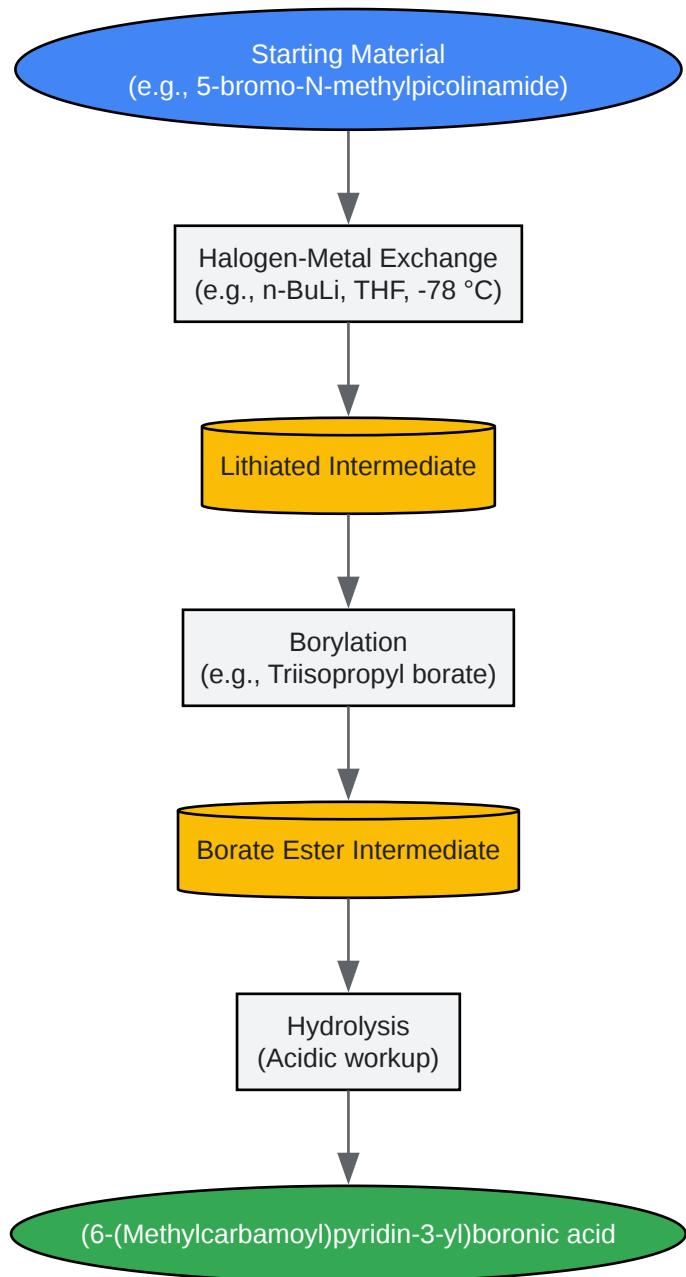
Proper storage in a cool, dark, and dry environment under an inert atmosphere is crucial to maintain the integrity of the compound.

## Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** is not widely available in peer-reviewed journals, the general synthesis of pyridinylboronic acids is well-documented. A common and effective method involves a halogen-metal exchange of a corresponding bromopyridine precursor, followed by borylation.

A plausible synthetic pathway is illustrated in the workflow diagram below. This typically involves the reaction of a bromopyridine derivative with an organolithium reagent at low temperatures to form a lithiated intermediate. This intermediate is then quenched with a trialkyl borate, such as triisopropyl borate, followed by acidic workup to yield the desired boronic acid.

## General Synthesis Workflow for Pyridinylboronic Acids

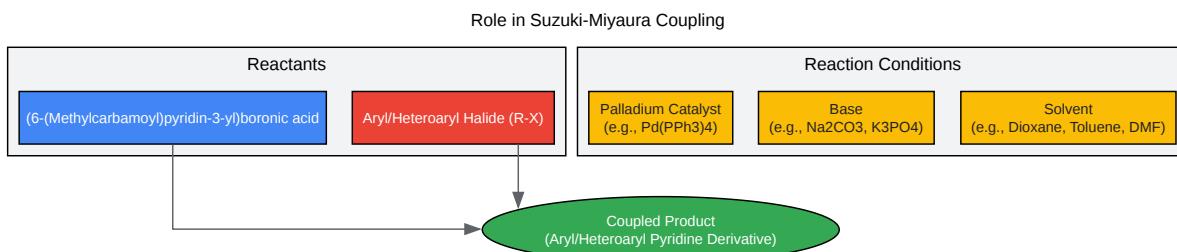
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Caption: General synthesis workflow for pyridinylboronic acids.

**(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** is a valuable reagent in organic synthesis, primarily utilized in palladium-catalyzed cross-coupling reactions, most notably the Suzuki-Miyaura coupling. This reaction allows for the formation of a carbon-carbon bond between the

pyridine ring and various aryl or heteroaryl halides, a critical transformation in the synthesis of complex molecules for drug discovery.

The logical relationship for its primary application in Suzuki-Miyaura coupling is depicted below:



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Caption: Suzuki-Miyaura coupling reaction components.

## Applications in Drug Discovery

Boronic acids and their derivatives are of significant interest in medicinal chemistry due to their unique chemical properties, which allow them to act as enzyme inhibitors and versatile synthetic intermediates.<sup>[1]</sup> While specific signaling pathways involving **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** are not detailed in the available literature, its structural motifs are present in molecules under investigation for various therapeutic areas. The pyridine and boronic acid moieties are key pharmacophores, and the methylcarbamoyl group can influence solubility, hydrogen bonding interactions, and metabolic stability. Its primary role in drug discovery is as a building block for the synthesis of more complex target molecules through reactions like the Suzuki-Miyaura coupling.

## Experimental Protocols

Detailed, validated experimental protocols for the synthesis and analysis of **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** are not publicly available. However, general procedures for analogous reactions can be adapted.

### General Protocol for Suzuki-Miyaura Coupling:

A general procedure for a Suzuki-Miyaura coupling reaction involving a pyridinylboronic acid would typically involve the following steps:

- To a reaction vessel under an inert atmosphere (e.g., nitrogen or argon), add **(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** (1.0-1.5 equivalents), the aryl or heteroaryl halide (1.0 equivalent), a palladium catalyst (e.g., Pd(PPh<sub>3</sub>)<sub>4</sub>, 1-5 mol%), and a base (e.g., K<sub>2</sub>CO<sub>3</sub> or Cs<sub>2</sub>CO<sub>3</sub>, 2-3 equivalents).
- Add an appropriate solvent system (e.g., a mixture of dioxane and water or toluene and ethanol).
- Heat the reaction mixture with stirring for a specified time (typically 2-24 hours) at a temperature ranging from 80-120 °C, monitoring the reaction progress by a suitable technique (e.g., TLC or LC-MS).
- Upon completion, cool the reaction mixture to room temperature.
- Perform an aqueous workup, typically involving partitioning the mixture between an organic solvent (e.g., ethyl acetate) and water or brine.
- Separate the organic layer, dry it over an anhydrous salt (e.g., Na<sub>2</sub>SO<sub>4</sub> or MgSO<sub>4</sub>), filter, and concentrate under reduced pressure.
- Purify the crude product by a suitable method, such as column chromatography on silica gel, to obtain the desired coupled product.

Note: Reaction conditions, including the choice of catalyst, base, solvent, and temperature, should be optimized for each specific substrate combination to achieve the best results.

## Conclusion

**(6-(Methylcarbamoyl)pyridin-3-yl)boronic acid** is a valuable and versatile building block for the synthesis of complex organic molecules, particularly in the field of drug discovery. While detailed experimental data for some of its physical properties are yet to be widely published, its known characteristics and reactivity in Suzuki-Miyaura coupling reactions make it an important

tool for medicinal chemists. Careful handling and storage are necessary to ensure its stability and reactivity. Further research into its specific properties and applications will undoubtedly continue to expand its utility in the development of novel therapeutics.

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